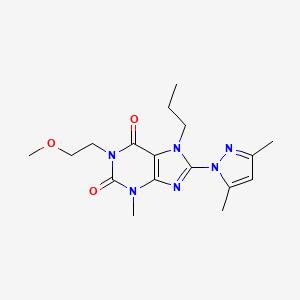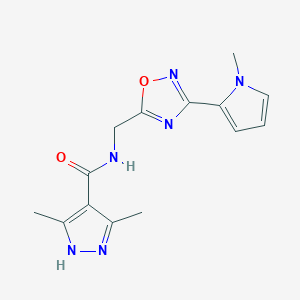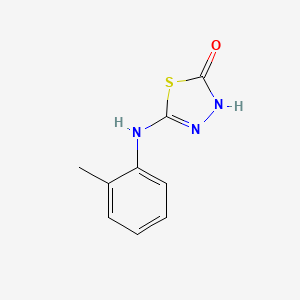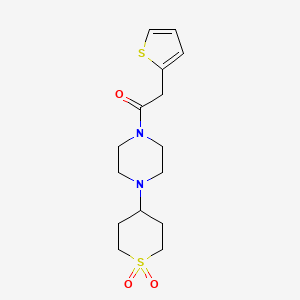![molecular formula C18H29NOS2 B2829740 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 1808598-15-3](/img/structure/B2829740.png)
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as ATDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATDP is a complex molecule that possesses unique properties, making it an attractive candidate for research in the fields of chemistry, biology, and medicine.
作用机制
The mechanism of action of ATDP is not fully understood. However, studies have shown that ATDP exerts its antitumor activity by inducing apoptosis in cancer cells. ATDP also inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
ATDP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ATDP inhibits the proliferation of cancer cells and induces apoptosis in these cells. ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
实验室实验的优点和局限性
ATDP possesses several advantages and limitations for lab experiments. One of the advantages of ATDP is its unique structure, which makes it an attractive candidate for research in various fields. ATDP also possesses potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. However, the synthesis of ATDP is a complex process that requires several steps, and the overall yield of the process is moderate. In addition, further optimization of the synthesis method is required to improve the efficiency of the process.
未来方向
There are several future directions for the research of ATDP. One of the future directions is the development of novel anticancer drugs based on the structure of ATDP. Another future direction is the study of the interaction of ATDP with various proteins and enzymes. In addition, the development of more efficient synthesis methods for ATDP is also a future direction for research. Finally, the study of the physiological effects of ATDP in vivo is also an area for future research.
合成方法
The synthesis of ATDP is a complex process that involves several steps. The first step is the synthesis of 1,2-dithiolane-3-pentanone, which is then reacted with 1,4-dibromobutane to form 5-(1,2-dithiolan-3-yl)pentan-1-one. The next step involves the reaction of 5-(1,2-dithiolan-3-yl)pentan-1-one with sodium hydride and 1,4-diazabicyclo[2.2.2]octane to form 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one. The overall yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
科学研究应用
ATDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ATDP has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In biochemistry, ATDP has been used as a probe to study the interaction of proteins with lipid bilayers. ATDP has also been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors. In materials science, ATDP has been used as a building block to synthesize novel materials with unique properties.
属性
IUPAC Name |
1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS2/c20-18(4-2-1-3-17-5-6-21-22-17)19-12-15-8-13-7-14(9-15)11-16(19)10-13/h13-17H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLBSNIPJWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)








![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

